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Executive Summary

Retinal vasculopathies, including diabetic macular edema (DME) and wet age-related macular
degeneration (AMD), are leading causes of vision loss, characterized by pathological
angiogenesis, vascular leakage, and inflammation. Current standard-of-care, primarily anti-
VEGEF therapies, addresses downstream signaling but often requires frequent administration
and may lose efficacy over time. A novel therapeutic paradigm is emerging that targets a more
fundamental, upstream driver of these diseases: cellular senescence. This whitepaper provides
a comprehensive technical overview of UBX1325 (foselutoclax), a first-in-class senolytic agent,
and its potential for disease modification in retinal vasculopathies. UBX1325 is a potent and
selective small-molecule inhibitor of B-cell lymphoma-extra-large (BCL-xL), a pro-survival
protein upon which senescent cells are critically dependent. By selectively inducing apoptosis
in senescent cells within the retinal vasculature, UBX1325 aims to resolve the root causes of
inflammation and vascular dysfunction, offering the potential for a more durable and disease-
modifying treatment.

The Role of Cellular Senescence in Retinal
Vasculopathies

Cellular senescence is a state of irreversible cell cycle arrest coupled with a pro-inflammatory
secretome.[1][2] In the retina, various stressors, including hyperglycemia and oxidative stress,
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can induce senescence in vascular endothelial cells, pericytes, and retinal pigment epithelial
cells.[1][3] These senescent cells accumulate in the diseased retina and contribute to the
pathology of DME and AMD through several mechanisms:[1][4]

e Senescence-Associated Secretory Phenotype (SASP): Senescent cells secrete a cocktail of
inflammatory cytokines, chemokines, growth factors (including VEGF), and matrix
metalloproteinases.[4] This SASP creates a chronic, low-grade inflammatory
microenvironment that promotes vascular permeability, attracts immune cells, and can
induce senescence in neighboring cells.[1]

» Endothelial Dysfunction: Senescent endothelial cells exhibit impaired barrier function,
contributing directly to the vascular leakage characteristic of DME.[1]

o Pathological Angiogenesis: The secretome of senescent cells can drive the abnormal growth
of new blood vessels.[4]

By eliminating these senescent cells, a senolytic therapy like UBX1325 can potentially disrupt
these pathological processes at their core.

Mechanism of Action: BCL-XL Inhibition by
UBX1325

UBX1325 is a selective inhibitor of BCL-xL, a member of the BCL-2 family of anti-apoptotic
proteins.[5][6] Senescent cells upregulate pro-survival pathways, including the BCL-2 family, to
evade apoptosis.[7] BCL-xL sequesters pro-apoptotic proteins like BAX and BAK, preventing
the permeabilization of the mitochondrial outer membrane and the subsequent release of
cytochrome c, which is a critical step in the intrinsic apoptosis pathway.[8]

By binding to and inhibiting BCL-xL, UBX1325 displaces pro-apoptotic proteins, allowing them
to form pores in the mitochondrial membrane.[9] This leads to the activation of the caspase
cascade and ultimately results in the selective apoptosis of senescent cells, while sparing
healthy, non-senescent cells.[6][7]
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UBX1325 Mechanism of Action: BCL-xL Inhibition
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UBX1325 inhibits BCL-xL, leading to apoptosis in senescent cells.
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Preclinical Evidence for Disease Modification

The therapeutic potential of UBX1325 has been demonstrated in established animal models of

retinal vasculopathies.

Oxygen-Induced Retinopathy (OIR) Model

In a mouse model of OIR, which mimics aspects of proliferative retinopathies, a single
intravitreal injection of UBX1325 resulted in:

e Reduced Retinal Neovascularization: A significant decrease in the area of pathological new
blood vessel growth.

e Promotion of Healthy Vascular Regeneration: A reduction in the avascular area of the retina,
suggesting a restoration of normal vascularization, a key differentiator from anti-VEGF
therapies.

Streptozotocin (STZ)-Induced Diabetic Retinopathy
Model

In a mouse model of diabetic retinopathy induced by streptozotocin, UBX1325 demonstrated:

o Reduced Retinal Vascular Permeability: A significant decrease in vascular leakage, a
hallmark of diabetic macular edema.

e Improved Retinal Function: As measured by electroretinography (ERG), indicating a
preservation or restoration of neuronal function in the retina.

Clinical Development and Efficacy of UBX1325

UBX1325 has undergone rigorous clinical evaluation in patients with DME and wet AMD,
demonstrating a promising safety profile and significant efficacy.

Phase 1 Study

An open-label, single ascending dose study in patients with advanced DME or wet AMD who
were no longer benefiting from anti-VEGF therapy showed that UBX1325 was well-tolerated.
[10] The majority of patients treated with a single injection of UBX1325 showed rapid and
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sustained improvements in Best Corrected Visual Acuity (BCVA) and reductions in Central
Subfield Thickness (CST).[10][11]

Phase 2 BEHOLD Study in DME

The BEHOLD study was a randomized, double-masked, sham-controlled trial in patients with
DME who had persistent visual deficits despite prior anti-VEGF treatment.[3] A single
intravitreal injection of UBX1325 demonstrated statistically significant and clinically meaningful
improvements in vision that were durable through 48 weeks.[12][13]

Table 1: Key Efficacy Outcomes of the Phase 2 BEHOLD Study at 48 Weeks[12][13]

Endpoint UBX1325 (10 pg) Sham p-value

Mean Change in
BCVA (ETDRS +6.2 +0.6 0.0037

Letters) from Baseline

Difference in Mean
Change in BCVA vs. +5.6 - 0.1198
Sham

Patients Rescue-Free
at 48 Weeks

~53% ~22% N/A

Mean Change in CST
(microns) from -16.6 +39.7 0.0479

Baseline at 40 Weeks

Improvement in CST
-56.3 - 0.0479
vs. Sham at 40 Weeks

Phase 2b ASPIRE Study in DME

The ASPIRE study was a randomized, double-masked, active-controlled trial comparing
UBX1325 to aflibercept in patients with DME who had a suboptimal response to prior anti-
VEGF therapy.[4][14] The study demonstrated that UBX1325 achieved non-inferiority to
aflibercept in terms of visual acuity gains at most time points through 36 weeks.[14][15]
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Table 2: Key Efficacy Outcomes of the Phase 2b ASPIRE Study[4][14][15]

Endpoint UBX1325 (10 pg) Aflibercept (2 mg)

Mean Change in BCVA
(ETDRS Letters) from Baseline  +5.2 N/A
at 24 Weeks

Mean Change in BCVA
(ETDRS Letters) from Baseline  +5.5 N/A
at 36 Weeks

Detailed Experimental Methodologies

The following are detailed protocols for key preclinical experiments used to evaluate the
efficacy of UBX1325.

Oxygen-Induced Retinopathy (OIR) Mouse Model

This model is used to study ischemic retinal neovascularization.[3][14]

e Induction: C57BL/6J mouse pups and their nursing dam are placed in a hyperoxic chamber
with 75% oxygen at postnatal day 7 (P7) for 5 days.[3][16]

o Return to Normoxia: At P12, the mice are returned to room air (21% oxygen), which induces
relative hypoxia in the avascularized central retina.

» Tissue Collection: At P17, the peak of neovascularization, mice are euthanized, and their
eyes are enucleated for analysis.[3]

e Analysis: Retinal flat mounts are stained with isolectin B4 to visualize the vasculature. The
areas of neovascularization and avascular retina are quantified using imaging software.[17]

Isolectin B4 Staining of Retinal Vasculature

This technique is used to visualize and quantify retinal blood vessels.[9][10]
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o Fixation: Eyes are enucleated and fixed in 4% paraformaldehyde (PFA) for 1-2 hours at room
temperature.

o Dissection: The retina is carefully dissected from the eye cup in PBS.

e Permeabilization and Blocking: The retinas are permeabilized with Triton X-100 and blocked
with a serum-containing buffer to prevent non-specific antibody binding.[9]

» Staining: Retinas are incubated overnight at 4°C with a fluorescently conjugated isolectin B4
(e.g., from Griffonia simplicifolia).[9][10]

e Mounting and Imaging: The stained retinas are flat-mounted on a microscope slide with the
ganglion cell layer facing up and imaged using a fluorescence or confocal microscope.[17]

Streptozotocin (STZ)-Induced Diabetic Retinopathy
Mouse Model

This model mimics many of the features of diabetic retinopathy in humans.[1][4]

« Induction of Diabetes: Adult mice receive intraperitoneal injections of STZ (e.g., 50-60
mg/kg) for 5 consecutive days.[18][19] STZ is toxic to pancreatic (-cells, leading to
hyperglycemia.

e Monitoring: Blood glucose levels are monitored regularly to confirm the diabetic state
(typically >250 mg/dL).[18]

o Evaluation of Retinopathy: After a period of sustained hyperglycemia (e.g., 8-10 weeks),
various retinal endpoints are assessed, including vascular permeability and retinal function.

Evans Blue Vascular Permeability Assay

This assay quantifies the breakdown of the blood-retinal barrier.[7][20][21]

« Injection: Evans blue dye, which binds to serum albumin, is injected intravenously into the

mouse.

o Circulation: The dye is allowed to circulate for a defined period (e.g., 2 hours).

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.ucd.ie/3dnet/t4media/UCD_Retina%20Flatmount%20and%20Staining%20Protocol%20Mouse%20&%20Rat-1.pdf
https://www.ucd.ie/3dnet/t4media/UCD_Retina%20Flatmount%20and%20Staining%20Protocol%20Mouse%20&%20Rat-1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3732076/
https://www.jove.com/v/61482/oxygen-induced-retinopathy-model-for-ischemic-retinal-diseases
https://pmc.ncbi.nlm.nih.gov/articles/PMC3808899/
https://diabetesjournals.org/diabetes/article/74/11/2023/163252/Investigating-Late-Stage-Diabetic-Retinopathy-A
https://iovs.arvojournals.org/article.aspx?articleid=2726819
https://bio-protocol.org/exchange/minidetail?id=7488355&type=30
https://iovs.arvojournals.org/article.aspx?articleid=2726819
https://pmc.ncbi.nlm.nih.gov/articles/PMC3639515/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6235160/
https://iovs.arvojournals.org/article.aspx?articleid=2123244
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861950?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Perfusion: The mouse is systemically perfused with saline or a buffer to remove the dye from
within the blood vessels.[21]

o Tissue Extraction: The retinas are dissected, and the extravasated Evans blue dye is
extracted using a solvent like formamide.[7]

e Quantification: The amount of extracted dye is quantified by measuring its absorbance with a
spectrophotometer, which is proportional to the degree of vascular leakage.[20]

Senescence-Associated 3-Galactosidase (SA-B-gal)
Staining

This is a widely used histochemical marker for senescent cells.[11][15][22]

Tissue Preparation: Fresh-frozen retinal cryosections are prepared.
» Fixation: The sections are fixed briefly with a formaldehyde/glutaraldehyde solution.[23]

» Staining: The sections are incubated overnight at 37°C in a staining solution containing X-gal
at pH 6.0.[15][24] The acidic pH is crucial to distinguish it from the lysosomal -galactosidase
activity present in all cells.

 Visualization: Senescent cells, which express the SA-B-gal enzyme, will stain blue. The
number of blue cells can be quantified under a bright-field microscope.

Electroretinography (ERG)

ERG is a non-invasive technique to assess the function of various retinal cell types.[12][13][25]

Dark Adaptation: Mice are dark-adapted overnight to isolate rod-driven responses.

Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.

Electrode Placement: Active electrodes are placed on the cornea, a reference electrode is
placed subcutaneously on the head, and a ground electrode is placed on the tail.[13]

Light Stimulation: A series of light flashes of varying intensity and frequency are presented to
the eye.
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» Signal Recording and Analysis: The electrical responses of the retina are recorded. The
amplitudes and implicit times of the a-wave (photoreceptor response) and b-wave (bipolar
cell response) are analyzed to assess retinal function.[8][12]

Visualizing Experimental and Logical Frameworks

Experimental Workflow: Oxygen-Induced Retinopathy (OIR) Model
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Workflow for the Oxygen-Induced Retinopathy (OIR) model.
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Logical Relationship: Senescence and Retinal Vasculopathy
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Cellular senescence as a driver of retinal vasculopathy.

Conclusion and Future Directions

UBX1325 represents a paradigm shift in the treatment of retinal vasculopathies by targeting
cellular senescence, a fundamental driver of disease pathology. The robust preclinical data and
compelling clinical trial results in DME suggest that UBX1325 has the potential to be a disease-
modifying therapy. By selectively eliminating senescent cells, UBX1325 may offer a more
durable treatment effect, reduce the burden of frequent injections, and provide a valuable
therapeutic option for patients who have a suboptimal response to current standards of care.
Further clinical development will continue to elucidate the full potential of this novel senolytic
approach in a broader range of retinal diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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